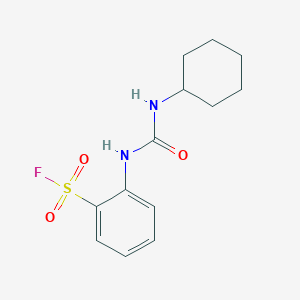
2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various fields such as pharmaceuticals, chemical biology, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride can be achieved through a one-pot synthesis method. This involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . The process typically involves the use of phase transfer catalysts and fluorinating agents such as potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring, altering the compound’s properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives and modified benzene compounds .
Applications De Recherche Scientifique
2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride involves the inhibition of specific enzymes. The sulfonyl fluoride group reacts with the active site of the enzyme, forming a covalent bond and inactivating the enzyme . This mechanism is particularly effective for enzymes like carbonic anhydrase, where the compound binds to the zinc ion in the active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: Another sulfonamide derivative with similar enzyme inhibition properties.
Sulfonyl Chlorides: These compounds are also used in organic synthesis but are more reactive and less stable than sulfonyl fluorides.
Uniqueness
2-(3-Cyclohexylureido)benzene-1-sulfonyl fluoride is unique due to its balanced stability and reactivity, making it a versatile compound for various applications . Its ability to selectively inhibit enzymes like carbonic anhydrase sets it apart from other similar compounds .
Propriétés
Numéro CAS |
59651-56-8 |
|---|---|
Formule moléculaire |
C13H17FN2O3S |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
2-(cyclohexylcarbamoylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H17FN2O3S/c14-20(18,19)12-9-5-4-8-11(12)16-13(17)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17) |
Clé InChI |
LSQZFDOLSBMKDU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2S(=O)(=O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













